Cas no 55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol)
![7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol structure](https://de.kuujia.com/scimg/cas/55097-80-8x500.png)
55097-80-8 structure
Produktname:7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- 5A,7,8,8A,9A,9B-HEXAHYDROBENZO[1,12]TETRAPHENO[10,11-B]OXIRENE-7,8-DIOL
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno-[10,11-b]oxirene-7,8-diol
- 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
- (+/-)-7,8,9,10-tetrahydrobenzo[a]pyrene-7R,8S-dihydrodiol-9,10-epoxide
- (+/-)-r-7,t-8-Dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo[a]pyrene 9,10-epoxide
- benzo[a]pyrene diol epoxide
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- benzo(a)pyrene diol epoxide 1
- SCHEMBL6299813
- Benzo[A]Pyrene Diol Epoxide (Bpde)
- 55097-80-8
- Anti-BaPDE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol #
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-9,10-EPOXY-, trans-
- 1,2-Epoxy-3,4-dihydroxycyclohexano[a]pyrene, (3s,4s-)
- CHEMBL1743211
- (+- )-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide
- BP 7,8-Diol-9,10-epoxide 2
- Benzo(a)pyrene diolepoxide
- Benzo(a)pyrene 7,8-dihydrodiol 9,10-epoxide
- 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo(a)pyrene 9,10-epoxide
- CHEBI:30614
- (+/-)-trans-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- 7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol 9,10-epoxide
- Anti BaPDE
- A913799
- 4-oxahexacyclo[11.6.2.0^{2,8.0^{3,5.0^{10,20.0^{17,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- BPDE
- Q26840771
- 5Z16Y5VG9Y
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
- NS00115934
- 7,8-BaP-9,10-Diol Epoxide
- benzo[a]pyrene diol epoxide I
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-
- DQEPMTIXHXSFOR-UHFFFAOYSA-N
- BDPE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- Benzo(a)pyrene-7,8-diol 9,10-Epoxide
- Benzo(a)pyrene diol epoxide
- UNII-5Z16Y5VG9Y
- Benzo(a)pyrene diolepoxide I
-
- MDL: MFCD00871186
- Inchi: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
- InChI-Schlüssel: DQEPMTIXHXSFOR-UHFFFAOYSA-N
- Lächelt: OC1C(O)C2OC2C3=C(C=C4)C5=C6C4=CC=CC6=CC=C5C=C31
Berechnete Eigenschaften
- Genaue Masse: 302.094
- Monoisotopenmasse: 302.094
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 507
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 53A^2
- XLogP3: 2.9
Experimentelle Eigenschaften
- Dichte: 1.569
- Schmelzpunkt: 229.7 deg C
- Siedepunkt: 594.2°C at 760 mmHg
- Flammpunkt: 313.2°C
- Brechungsindex: 1.936
- PSA: 52.99000
- LogP: 3.43180
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Sicherheitsinformationen
- Lagerzustand:Sealed in dry,2-8°C
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153218-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95% | 1g |
$*** | 2023-05-30 | |
Ambeed | A180521-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$3061.00 | 2022-03-29 | |
Biosynth | FCA09780-250 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 250MG |
$280.00 | 2023-01-04 | ||
Biosynth | FCA09780-1000 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 1g |
$730.00 | 2023-01-04 | ||
Biosynth | FCA09780-500 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 500MG |
$450.00 | 2023-01-04 | ||
Biosynth | FCA09780-50 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 50mg |
$93.50 | 2023-01-04 | ||
Biosynth | FCA09780-100 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 100MG |
$150.00 | 2023-01-04 | ||
Crysdot LLC | CD12061915-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$1345 | 2024-07-24 |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Verwandte Literatur
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol) Verwandte Produkte
- 2098497-21-1(AC-PHE-ARG-OET ACOH)
- 1844153-95-2((3R)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide)
- 1459253-73-6(5-Bromo-3-fluoro-1H-indazole-4-carbonitrile)
- 252059-11-3(6-(4-Chlorophenyl)-2-3-(trifluoromethyl)phenoxynicotinonitrile)
- 2228808-75-9(5-1-(aminomethyl)-2,2-difluorocyclopropylthiophene-3-carbonitrile)
- 32806-63-6(Pentanedioic acid, 2-(1-methylethyl)-)
- 145963-48-0(Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-)
- 1361859-70-2(3,4-Dichloro-5'-fluoro-3'-methoxy-biphenyl)
- 1251557-14-8(1-methanesulfonyl-N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpiperidine-4-carboxamide)
- 2680661-93-0(Benzyl 4-(2-hydroxy-2-phenylethyl)-3-methylpiperazine-1-carboxylate)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
